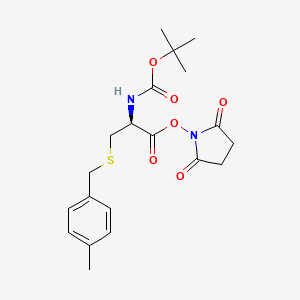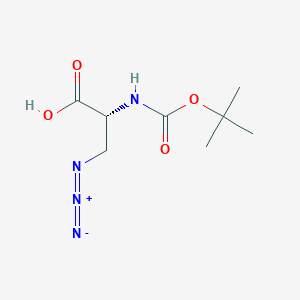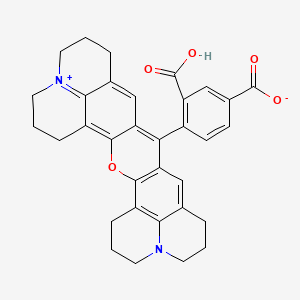
5-Carboxy-X-rhodamin
Übersicht
Beschreibung
5-Carboxy-X-rhodamine is a fluorescent dye that is widely used in scientific research. It is a derivative of the naturally occurring xanthene dye rhodamine, which is found in many plants and animals. 5-Carboxy-X-rhodamine has a wide range of applications in a variety of scientific fields, including biochemistry, cell biology, and immunology. It is used in a variety of ways, from labeling proteins and DNA to tracking cell movements and measuring enzyme activity.
Wissenschaftliche Forschungsanwendungen
Markierung von Oligonukleotiden
5-Carboxy-X-rhodamin (5-ROX) wird zur Markierung von Oligonukleotiden verwendet {svg_1} {svg_2} {svg_3}. Die Carbonsäure von 5-ROX dient zur Markierung von Oligonukleotiden, kurzen DNA- oder RNA-Molekülen. Diese Markierung ist von entscheidender Bedeutung für viele molekularbiologische Studien, darunter DNA-Sequenzierung und Microarray-Experimente.
Automatisierte DNA-Sequenzierung
5-ROX wird auch in Anwendungen der automatisierten DNA-Sequenzierung eingesetzt {svg_4} {svg_5} {svg_6}. In diesem Zusammenhang wird der Farbstoff an ein Nukleotid gekoppelt, und während die DNA-Sequenz bestimmt wird, emittiert der Farbstoff eine bestimmte Farbe, die dem Nukleotid entspricht, wodurch die Sequenz bestimmt werden kann.
Fluoreszenz-Resonanzenergietransfer (FRET)
This compound-N-succinimidylester (ROX-SE), ein Derivat von 5-ROX, wird in FRET-Anwendungen eingesetzt {svg_7}. FRET ist eine Technik, mit der der Abstand zwischen zwei Chromophoren gemessen wird, und sie wird häufig bei der Untersuchung von Protein-Interaktionen eingesetzt.
Anwendungen der Fluoreszenzlöschung
ROX-SE wird auch in Anwendungen der Fluoreszenzlöschung eingesetzt {svg_8}. Fluoreszenzlöschung ist ein Prozess, der die Fluoreszenzintensität einer bestimmten Substanz verringert, und er ist ein wertvolles Werkzeug bei der Untersuchung biologischer Strukturen und Prozesse.
Herstellung von ladungsmodifizierten Farbstoff-markierten ddNTPs
ROX-SE wird als Markierungsreagenz zur Herstellung von ladungsmodifizierten Farbstoff-markierten ddNTPs verwendet {svg_9}. Diese markierten ddNTPs können in der "Direct-Load"-DNA-Sequenzierung eingesetzt werden.
Synthese verschiedener Rhodaminderivate
5- und 6-Carboxy-X-rhodamine werden aus preiswerten Ausgangsmaterialien synthetisiert {svg_10}. Die isolierten Produkte werden durch selektive Umwandlung der Carbonsäuregruppe in N-Hydroxysuccinimidylester in situ aktiviert und anschließend mit einer Aminogruppe eines Moleküls von Interesse konjugiert {svg_11}.
Wirkmechanismus
Target of Action
5-Carboxy-X-Rhodamine, also known as 5-ROX, is primarily used for oligonucleotide labeling and automated DNA sequencing applications . It interacts with the amine groups present in these biomolecules .
Mode of Action
5-ROX is an amine-reactive form of carboxy-X-rhodamine . It is used to label DNA and RNA via various methods . The carboxylic acid of 5-ROX is activated and then conjugated with an amino group of a molecule of interest . This results in the formation of 5-ROX derivatized compounds .
Biochemical Pathways
The primary biochemical pathway affected by 5-ROX is the fluorescence resonance energy transfer (FRET) . It acts as a donor molecule in FRET imaging coupled with porphyrins . This allows for the detection and analysis of interactions between biomolecules.
Pharmacokinetics
Its use in oligonucleotide labeling and automated dna sequencing applications suggests that its bioavailability is likely dependent on the properties of the biomolecules it is conjugated with .
Result of Action
The result of 5-ROX’s action is the creation of fluorescently labeled biomolecules . These labeled biomolecules can be detected and analyzed using fluorescence techniques, enabling researchers to study biological processes at a molecular level .
Action Environment
The action of 5-ROX is influenced by environmental factors such as temperature and light exposure. It is recommended to store 5-ROX in a refrigerator between -5 to -30°C and to avoid light exposure to maintain its stability .
Biochemische Analyse
Biochemical Properties
5-Carboxy-X-Rhodamine plays a significant role in biochemical reactions, particularly in the field of molecular biology. It is commonly used as a fluorescent tag in various biological assays due to its strong fluorescence properties . The exact nature of its interactions with enzymes, proteins, and other biomolecules is dependent on the specific application and experimental conditions.
Cellular Effects
The effects of 5-Carboxy-X-Rhodamine on cells are primarily related to its function as a fluorescent label. It can be used to label various cellular components, allowing for their visualization under a fluorescence microscope. This can provide valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Carboxy-X-Rhodamine exerts its effects through its ability to bind to certain biomolecules and emit fluorescence when excited by light of a specific wavelength . This property is exploited in various biological assays to visualize the location and behavior of the labeled molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxy-X-Rhodamine can change over time. Factors such as the stability of the dye, potential degradation over time, and long-term effects on cellular function are important considerations in experimental design .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 5-Carboxy-X-Rhodamine in animal models are limited, it is generally understood that the observed effects are dose-dependent. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
5-Carboxy-X-Rhodamine is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Its interactions with enzymes or cofactors could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-Carboxy-X-Rhodamine within cells and tissues are largely dependent on the specific experimental conditions. It can interact with various transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Carboxy-X-Rhodamine is determined by the molecules it is bound to. It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these molecules .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-carboxy-X-rhodamine involves the introduction of a carboxylic acid group at the 5-position of the X-rhodamine molecule. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "X-rhodamine", "Succinic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: X-rhodamine is dissolved in DMF and reacted with succinic anhydride and pyridine to form an intermediate product.", "Step 2: The intermediate product is purified and then hydrolyzed with aqueous HCl to form 5-carboxy-X-rhodamine.", "Step 3: The product is isolated and washed with methanol to remove any impurities.", "Step 4: The product is then neutralized with NaOH to obtain the final product, 5-carboxy-X-rhodamine." ] } | |
CAS-Nummer |
198978-94-8 |
Molekularformel |
C66H60N4O10 |
Molekulargewicht |
1069.2 g/mol |
IUPAC-Name |
1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid |
InChI |
InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37) |
InChI-Schlüssel |
KLNOCCPJAOCRHF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 |
Kanonische SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 |
Reinheit |
97%min |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-carboxy-X-rhodamine in the provided research articles?
A1: Across these studies, 5-carboxy-X-rhodamine (5-ROX) is primarily utilized as a fluorescent tag for in vitro and in vivo imaging. Its ability to fluoresce allows researchers to track the distribution and target engagement of various molecules. [, , , , , , ]
Q2: Can you provide an example of how 5-carboxy-X-rhodamine's fluorescence is used to validate target specificity?
A2: In a study investigating fluorocoxib A, a COX-2 inhibitor conjugated to 5-ROX, researchers confirmed target specificity by comparing fluorocoxib A uptake to that of non-targeted 5-carboxy-X-rhodamine dye. Minimal accumulation of the non-targeted dye in COX-2 expressing tissues validated the selective binding of fluorocoxib A. []
Q3: How is 5-carboxy-X-rhodamine employed in the development of activatable photosensitizers?
A3: Researchers have explored the use of 5-carboxy-X-rhodamine (Rox) as a FRET donor in conjunction with a pyropheophorbide (Pyro) acceptor to create caspase-responsive activatable photosensitizers. In this system, Rox fluorescence is initially quenched due to FRET with Pyro. Upon caspase activation, the FRET interaction is disrupted, leading to increased Rox fluorescence, which can be used to monitor apoptosis in real-time. []
Q4: Beyond fluorocoxib A, are there other examples of 5-carboxy-X-rhodamine being used in targeted imaging probes?
A4: Yes, researchers have also developed a dual-modality imaging agent, Tc-99m GRFLTGGTGRLLRIS-GHEG-ECG-K(-5-carboxy-X-rhodamine)-NH2 (GRFLT-ECG-ROX), designed to target the folate receptor commonly overexpressed in tumor cells. This agent incorporates both a radioactive Tc-99m label for SPECT imaging and 5-carboxy-X-rhodamine for fluorescence-guided surgery. []
Q5: Are there any limitations mentioned regarding the use of 5-carboxy-X-rhodamine for in vivo imaging?
A5: While 5-carboxy-X-rhodamine shows promise for in vivo imaging, limitations exist. One study highlighted that only specific 5-ROX and 6-ROX based conjugates, like Fluorocoxib A and B, displayed sufficient metabolic stability for distribution to target tissues in living organisms. [] This suggests that careful structural design and optimization are crucial for successful in vivo applications.
Q6: Does the research discuss any potential alternatives to 5-carboxy-X-rhodamine for fluorescence-based applications?
A6: While the provided articles primarily focus on 5-carboxy-X-rhodamine, one study explored the use of SYBR Green I alongside molecular beacons incorporating 5-carboxy-X-rhodamine. SYBR Green I's fluorescence enhancement upon binding to double-stranded DNA provided a complementary signal for detecting target DNA. [] This highlights the potential for utilizing alternative or complementary fluorescent dyes alongside 5-carboxy-X-rhodamine depending on the specific application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











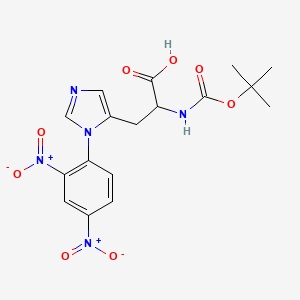
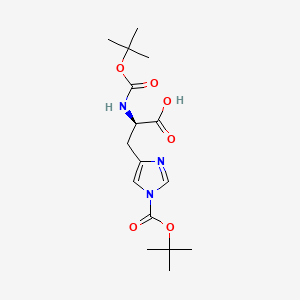
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)

